molecular formula C21H20O13 B13393402 Gossypetin 8-glucoside

Gossypetin 8-glucoside

Cat. No.: B13393402
M. Wt: 480.4 g/mol
InChI Key: SJRXVLUZMMDCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gossypetin 8-glucoside typically involves the glycosylation of gossypetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to gossypetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is generally carried out through extraction from plant sources. The process involves the extraction of flavonoids from plant materials using solvents such as ethanol or methanol, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 8-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Gossypetin 8-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Gossypetin 8-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Gossypetin 8-glucoside can be compared with other similar flavonoid compounds:

Conclusion

This compound is a versatile flavonoid glucoside with significant pharmacological activities and a wide range of scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for further study and potential therapeutic use.

Biological Activity

Gossypetin 8-glucoside is a flavonoid glycoside derived from gossypetin, primarily found in various plant species, including cotton (Gossypium) and hibiscus. This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure : this compound has the molecular formula C21H20O13C_{21}H_{20}O_{13}. It features a glucosyl group attached at the 8-position of the gossypetin structure, influencing its solubility and biological properties.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for cellular protection against oxidative stress. The compound's antioxidant capacity has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Activity IC50 Value (µg/mL) Reference
DPPH Scavenging25
ABTS Scavenging30

The antioxidant effects are attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

2. Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions. It has been shown to inhibit pro-inflammatory cytokines and enzymes, such as COX-2.

3. Neuroprotective Effects

This compound has demonstrated neuroprotective properties in several studies. It enhances neuronal survival under oxidative stress conditions and promotes cognitive function in animal models of neurodegeneration.

Model Effect Observed Reference
PC12 CellsIncreased survival against KCN-induced damage
Alzheimer’s Model (5xFAD)Improved spatial learning and memory

4. Anti-Diabetic Potential

This compound has been investigated for its potential role in managing diabetes. It activates AMPK (AMP-activated protein kinase), which enhances glucose uptake and reduces hepatic glucose production.

Case Studies

  • Diabetes Mellitus Management : A study highlighted the ability of Gossypetin to improve glucose metabolism in diabetic rats, showing a significant reduction in blood glucose levels after treatment with this compound .
  • Neuroprotection in Alzheimer’s Disease : In a model of Alzheimer's disease, this compound improved cognitive performance and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with other flavonoid glycosides.

Compound Name Structure Similarity Unique Features
GossypinSimilar flavonoid backboneKnown for anti-inflammatory properties
Quercetin 3-glucosideFlavonoid glycosideWell-studied for cardiovascular benefits
GossypetinParent flavonolExhibits broader biological activities

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXVLUZMMDCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.